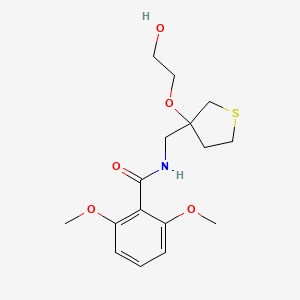

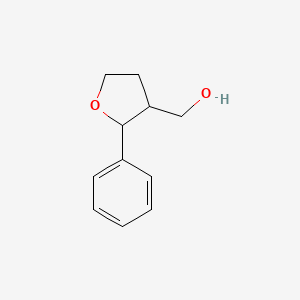

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-BROMO-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE” is a chemical compound with the molecular formula C9H13BrN4 . It is a solid substance with a brown color .

Molecular Structure Analysis

The molecular structure of “5-BROMO-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE” includes elements such as Carbon ©, Hydrogen (H), Bromine (Br), and Nitrogen (N4) . The molecular weight of this compound is 257.13 .Physical And Chemical Properties Analysis

The boiling point of “5-BROMO-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE” is predicted to be 363.7±52.0 °C . The density is predicted to be 1.466±0.06 g/cm3 . The pKa value is predicted to be 7.20±0.42 .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

A study conducted by Mattioda et al. (1975) focused on the synthesis of a series of 4-piperazinopyrimidines with a methylthio substituent, revealing their potential in various pharmacological domains including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series exhibited significant antiemetic activity, marking them for clinical investigation (Mattioda et al., 1975).

Condensation Reactions and Derivative Formation

Barak's (1968) research on the condensation of 2-aminofluorene with α,ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide led to the formation of N, N′-(2-fluorenyl) derivatives of piperazine, azetidine, pyrrolidine, piperidine, and hexamethyleneimine. This study highlights the chemical versatility and the potential for derivative formation involving piperazine and pyrrolidine structures, which could be relevant for the synthesis of compounds related to 4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (Barak, 1968).

Antiproliferative Activity Against Human Cancer Cell Lines

Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity using the MTT assay method against four human cancer cell lines. Compounds from this series demonstrated promising activity, with some showing specificity towards certain cell lines, suggesting potential utility in cancer research and therapy (Mallesha et al., 2012).

Antibacterial Activity of Pyrido(2,3-d)pyrimidine Derivatives

Matsumoto and Minami (1975) described the preparation and antibacterial activity of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. Notably, certain derivatives exhibited significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This research underlines the potential of pyrimidine derivatives in the development of new antibacterial agents (Matsumoto & Minami, 1975).

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-2-piperazin-1-yl-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-11-10-12(17-6-2-3-7-17)16-13(15-11)18-8-4-14-5-9-18/h10,14H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSUWFMXUOWZJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride](/img/structure/B2756442.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2756444.png)

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756446.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/no-structure.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide](/img/structure/B2756448.png)

![5-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B2756452.png)

![N-(2,2-dimethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756455.png)